GFB-12811

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

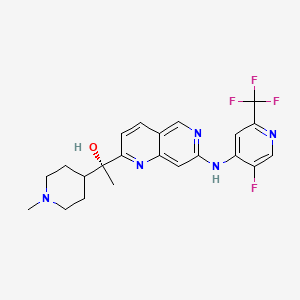

Fórmula molecular |

C22H23F4N5O |

|---|---|

Peso molecular |

449.4 g/mol |

Nombre IUPAC |

(1R)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol |

InChI |

InChI=1S/C22H23F4N5O/c1-21(32,14-5-7-31(2)8-6-14)18-4-3-13-11-28-20(10-16(13)29-18)30-17-9-19(22(24,25)26)27-12-15(17)23/h3-4,9-12,14,32H,5-8H2,1-2H3,(H,27,28,30)/t21-/m1/s1 |

Clave InChI |

GHNYLVIESIGHDJ-OAQYLSRUSA-N |

SMILES isomérico |

C[C@@](C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC(=NC=C4F)C(F)(F)F)O |

SMILES canónico |

CC(C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC(=NC=C4F)C(F)(F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Mechanism of Action of GFB-12811, a Highly Selective CDK5 Inhibitor

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5). The content herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of CDK5, a proline-directed serine/threonine kinase. Unlike canonical CDKs, CDK5 is not directly involved in cell cycle regulation but plays a crucial role in various cellular processes, particularly in neuronal development and function. Dysregulation of CDK5 activity has been implicated in the pathogenesis of several diseases, including neurodegenerative disorders and Autosomal Dominant Polycystic Kidney Disease (ADPKD)[1]. This compound exerts its therapeutic effect by potently and selectively inhibiting the kinase activity of CDK5, thereby modulating downstream signaling pathways involved in disease progression.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, including its inhibitory activity, selectivity against other kinases, and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| CDK5/p25 | 2.3[2][3] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | % Inhibition at 1 µM |

| CDK1/CycB | <10 |

| CDK2/CycA | <10 |

| CDK4/CycD1 | <10 |

| CDK7/CycH/MAT1 | <10 |

| CDK9/CycT1 | <10 |

| GSK3β | <10 |

| ROCK1 | <10 |

| p38α | <10 |

| JNK1 | <10 |

| ERK2 | <10 |

Data presented is a representative panel. For a comprehensive list, refer to the primary publication.

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value (1 mg/kg, IV) | Value (3 mg/kg, PO) | Value (10 mg/kg, PO) |

| T½ (h) | 7.6 | - | - |

| Vss (L/kg) | 7.3 | - | - |

| CL (mL/min/kg) | 15 | - | - |

| Oral Bioavailability (%) | - | 25 | 41[2][3] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits CDK5 to reduce cyst growth in ADPKD.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. CDK5 Kinase Inhibition Assay

-

Objective: To determine the in vitro potency of this compound against CDK5.

-

Principle: A biochemical assay that measures the phosphorylation of a substrate by the CDK5/p25 enzyme complex in the presence of varying concentrations of the inhibitor.

-

Materials:

-

Recombinant human CDK5/p25 enzyme

-

Histone H1 peptide substrate

-

[γ-³²P]ATP

-

This compound

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, CDK5/p25 enzyme, and Histone H1 substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

Caption: Workflow for the CDK5 kinase inhibition assay.

2. Cellular Target Engagement Assay (NanoBRET™)

-

Objective: To confirm that this compound binds to CDK5 in a cellular context.

-

Principle: A bioluminescence resonance energy transfer (BRET)-based assay that measures the displacement of a fluorescent tracer from a NanoLuc®-CDK5 fusion protein by a competitive inhibitor.

-

Materials:

-

HEK293 cells

-

Plasmid encoding NanoLuc®-CDK5 fusion protein

-

Transfection reagent

-

NanoBRET™ Kinase Tracer

-

This compound

-

NanoBRET™ Nano-Glo® Substrate

-

Luminometer with BRET filters

-

-

Procedure:

-

Transfect HEK293 cells with the NanoLuc®-CDK5 plasmid and plate in a 96-well plate.

-

After 24 hours, prepare a serial dilution of this compound.

-

Add the NanoBRET™ Kinase Tracer to the cells.

-

Add the diluted this compound or DMSO to the respective wells and incubate.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer.

-

Calculate the BRET ratio and determine the cellular IC50 value.

-

3. In Vivo Pharmacokinetic Study in Rats

-

Objective: To determine the pharmacokinetic profile of this compound.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Intravenous (IV) Administration:

-

Administer this compound (e.g., 1 mg/kg) via tail vein injection.

-

Collect blood samples at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via the jugular vein cannula.

-

-

Oral (PO) Administration:

-

Administer this compound (e.g., 3 or 10 mg/kg) via oral gavage.

-

Collect blood samples at the same time points as the IV group.

-

-

Sample Processing:

-

Process blood samples to obtain plasma.

-

Analyze plasma concentrations of this compound using LC-MS/MS.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters (T½, Vss, CL, and oral bioavailability) using appropriate software.

-

-

Caption: Workflow for the in vivo pharmacokinetic study.

References

GFB-12811: A Deep Dive into its High-Affinity Binding to CDK5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of GFB-12811, a highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5). The following sections detail the quantitative binding data, the precise experimental protocols used for its determination, and the relevant signaling pathways, offering a comprehensive resource for researchers in drug discovery and development.

Quantitative Binding Affinity of this compound for CDK5

This compound demonstrates potent and selective inhibition of CDK5. The key quantitative metrics for its binding affinity are summarized in the table below.

| Parameter | Value | Description |

| IC50 | 2.3 nM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of CDK5 activity in a biochemical assay.[1][2][3] |

| Ki (calculated) | 1 nM | The calculated inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.[1] |

Kinase Selectivity Profile

A critical aspect of a therapeutic kinase inhibitor is its selectivity. This compound has been profiled against a panel of other kinases to determine its specificity for CDK5.

| Kinase | Selectivity (Fold vs. CDK5 IC50) |

| CDK2 | 92x |

| CDK6 | 1390x |

| CDK7 | 312x |

| CDK9 | 389x |

Data sourced from a screening of 54 kinases, where no inhibition greater than 50% was observed against any other kinase at a concentration of 500 nM.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of this compound's binding affinity and selectivity. These protocols are based on the methods described in the primary literature.

In Vitro CDK5 Inhibition Assay (IC50 Determination)

This biochemical assay quantifies the inhibitory activity of this compound against CDK5.

Materials:

-

Recombinant human CDK5/p25 enzyme

-

Peptide substrate (e.g., a synthetic peptide derived from Histone H1)

-

ATP (Adenosine triphosphate)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer.

-

In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add the CDK5/p25 enzyme to each well and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).

-

The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Kinase Selectivity Profiling

This assay is performed to assess the specificity of this compound against a broader panel of protein kinases.

Procedure:

-

A panel of recombinant human kinases is utilized.

-

This compound is tested at a fixed concentration (e.g., 500 nM) against each kinase in the panel.

-

The kinase activity for each enzyme is measured in the presence and absence of this compound using an appropriate assay format (e.g., mobility shift assay, radiometric assay, or luminescence-based assay).

-

The percentage of inhibition for each kinase is calculated.

-

For kinases showing significant inhibition, a full dose-response curve is generated to determine the IC50 value, following a similar procedure to the in vitro CDK5 inhibition assay.

Signaling Pathways and Experimental Workflows

CDK5 Signaling Pathway in Autosomal Dominant Polycystic Kidney Disease (ADPKD)

Dysregulation of CDK5 activity has been implicated in the pathogenesis of Autosomal Dominant Polycystic Kidney Disease (ADPKD). The following diagram illustrates a simplified signaling cascade highlighting the role of CDK5.

Caption: Simplified CDK5 signaling pathway in ADPKD.

Experimental Workflow for this compound IC50 Determination

The logical flow of the experimental procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against CDK5 is depicted below.

References

GFB-12811: A Technical Guide to a Selective CDK5 Inhibitor for Polycystic Kidney Disease Research

For Researchers, Scientists, and Drug Development Professionals

GFB-12811 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5), a protein kinase implicated in the pathogenesis of Autosomal Dominant Polycystic Kidney Disease (ADPKD). Developed by the now-closed Goldfinch Bio, this small molecule was identified as a promising tool compound for preclinical research into the role of CDK5 in cyst formation and progression. This guide provides a comprehensive overview of the available technical data on this compound.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of CDK5. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby interfering with the signaling pathways that contribute to cell proliferation and other pathological processes in ADPKD. The high selectivity of this compound for CDK5 over other cyclin-dependent kinases minimizes off-target effects, making it a valuable tool for specifically interrogating the function of CDK5.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, primarily derived from the seminal publication by Daniels et al. in the Journal of Medicinal Chemistry (2022).

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Notes |

| CDK5/p25 IC50 | 2.3 nM | Half-maximal inhibitory concentration against the active CDK5 complex. |

| CDK2/CycA IC50 | > 1 µM | Demonstrates high selectivity against CDK2. |

| Kinase Selectivity | Highly selective | This compound was profiled against a panel of kinases and showed minimal activity against other kinases, indicating a high degree of selectivity for CDK5. |

Table 2: In Vivo Pharmacokinetics (Rat)

| Parameter | Value | Dosing |

| Oral Bioavailability (F%) | 25% | 3 mg/kg, p.o. |

| 41% | 10 mg/kg, p.o. | |

| Half-life (t1/2) | 7.6 hours | 1 mg/kg, i.v. |

| Volume of Distribution (Vdss) | 7.3 L/kg | 1 mg/kg, i.v. |

Signaling Pathways

The precise downstream signaling cascade of CDK5 that drives cystogenesis in ADPKD is an active area of research. However, based on the known roles of CDK5 in other cell types and the general understanding of ADPKD pathology, a putative signaling pathway can be proposed. In renal epithelial cells, the loss of polycystin function leads to dysregulated intracellular signaling. CDK5 is thought to contribute to the aberrant cell proliferation that is a hallmark of cyst growth. Inhibition of CDK5 by this compound is hypothesized to interrupt this pro-proliferative signaling.

Caption: Putative CDK5 signaling pathway in ADPKD and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental methodologies for the data presented are crucial for reproducibility and further research. The following are summaries of the likely protocols based on standard practices and the information available from the primary literature.

In Vitro Kinase Assay (IC50 Determination)

A standard method for determining the IC50 of a kinase inhibitor involves a biochemical assay.

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human CDK5/p25 enzyme and a specific peptide substrate are prepared in a suitable assay buffer.

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The CDK5/p25 enzyme, peptide substrate, and this compound are incubated together in the presence of ATP to initiate the phosphorylation reaction.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays (32P-ATP), fluorescence polarization, or luminescence-based assays that measure ATP consumption.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

In Vivo Pharmacokinetic Study (Rat)

Pharmacokinetic parameters are determined by measuring the concentration of the drug in plasma over time after administration.

Methodology:

-

Animal Dosing: A cohort of rats is administered this compound either intravenously (i.v.) for determining clearance, volume of distribution, and half-life, or orally (p.o.) for determining oral bioavailability.

-

Blood Sampling: Blood samples are collected at various time points after dosing.

-

Plasma Preparation: The blood samples are processed to separate the plasma.

-

Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to calculate parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), Vdss (volume of distribution at steady state), and F% (oral bioavailability).

Clinical Development Status

There is no evidence to suggest that this compound has entered clinical trials. The developer, Goldfinch Bio, ceased operations in early 2023. Their clinical-stage asset for kidney disease was a different compound, GFB-887. Therefore, this compound remains a preclinical research compound.

Conclusion

This compound is a valuable research tool for investigating the role of CDK5 in Autosomal Dominant Polycystic Kidney Disease. Its high potency and selectivity, coupled with favorable preclinical pharmacokinetic properties, make it a suitable compound for in vitro and in vivo studies aimed at elucidating the mechanisms of cystogenesis and evaluating CDK5 as a therapeutic target. Further research utilizing this compound could provide deeper insights into the pathology of ADPKD and aid in the development of novel therapies for this debilitating disease.

GFB-12811: A Deep Dive into its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of GFB-12811, a highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5). All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided for key assays. Visual diagrams generated using Graphviz illustrate critical signaling pathways and experimental workflows.

Introduction

This compound has emerged as a potent and selective small molecule inhibitor of CDK5, a protein kinase implicated in the pathogenesis of several diseases, most notably Autosomal Dominant Polycystic Kidney Disease (ADPKD).[1][2] ADPKD is a genetic disorder characterized by the progressive growth of cysts in the kidneys, often leading to kidney failure.[3][4] The discovery of this compound represents a significant advancement in the pursuit of targeted therapies for ADPKD and other CDK5-mediated conditions.[1][5] This document details the scientific journey of this compound, from its initial discovery and optimization to its synthesis and biological characterization.

Discovery and Optimization

This compound was developed through a structure-guided drug discovery program aimed at identifying selective inhibitors of CDK5.[6] The primary research, published by Daniels et al. in the Journal of Medicinal Chemistry in 2022, describes the optimization of a novel chemical scaffold to achieve high potency and selectivity for CDK5 over other cyclin-dependent kinases.[1][5] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.[2]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. CDK5 | Reference |

| CDK5/p25 | 2.3 | - | [7][8] |

| CDK2/CycA | 211.6 | 92x | [8] |

| CDK6/CycD3 | 3200 | 1390x | [8] |

| CDK7/CycH/MAT1 | 717.6 | 312x | [8] |

| CDK9/CycT1 | 894.7 | 389x | [8] |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: In Vivo Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Dosing | Reference |

| Oral Bioavailability | 25% | 3 mg/kg | [7] |

| Oral Bioavailability | 41% | 10 mg/kg | [7] |

| Half-life (t½) | 7.6 hours | 1 mg/kg, IV | [7] |

| Volume of Distribution (Vss) | 7.3 L/kg | 1 mg/kg, IV | [7] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the biochemical assays used to determine its potency are provided below. This information is based on the supplementary materials of the primary publication by Daniels et al.[5]

Synthesis of this compound

The synthesis of this compound is a multi-step process. The general scheme is outlined below. For a detailed, step-by-step protocol, please refer to the supporting information of Daniels et al., J Med Chem 2022;65(4):3575-3596.[1][5]

References

- 1. Discovery and Optimization of Highly Selective Inhibitors of CDK5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclin-Dependent Kinase 1 Activity Is a Driver of Cyst Growth in Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of CDK5 Inhibitors through Structure-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

The Role of GFB-12811 in the Pathogenesis of Autosomal Dominant Polycystic Kidney Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, often leading to end-stage renal disease. The pathogenesis of ADPKD is complex, involving aberrant signaling pathways that drive cyst cell proliferation and fluid secretion. Cyclin-dependent kinase 5 (CDK5), a proline-directed serine/threonine kinase, has emerged as a potential therapeutic target in ADPKD. This technical guide provides an in-depth overview of GFB-12811, a highly selective CDK5 inhibitor, and its potential role in mitigating ADPKD pathogenesis. This document summarizes key preclinical data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development in this area.

Introduction to ADPKD and the Rationale for CDK5 Inhibition

ADPKD is primarily caused by mutations in the PKD1 or PKD2 genes, which encode for polycystin-1 (PC1) and polycystin-2 (PC2), respectively. These proteins form a complex on the primary cilia of renal tubular epithelial cells and are critical for maintaining normal cell function. Disruption of the polycystin complex leads to a cascade of downstream signaling abnormalities, including increased cyclic AMP (cAMP) levels, which promote cell proliferation and fluid secretion, the two key drivers of cyst growth.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. While most CDKs are involved in cell cycle progression, CDK5 is atypically activated and plays significant roles in post-mitotic cells, including neurons. Recent evidence has implicated CDK5 in the pathogenesis of ADPKD. Genetic inactivation of CDK5 has been shown to reduce cystogenesis in a mouse model of polycystic kidney disease, suggesting that pharmacological inhibition of CDK5 could be a viable therapeutic strategy.

This compound is a potent and highly selective small molecule inhibitor of CDK5. Its development as a chemical probe provides a valuable tool to investigate the specific role of CDK5 in ADPKD and to assess its potential as a therapeutic agent.

This compound: In Vitro Profile

This compound has been characterized through a series of in vitro assays to determine its potency, selectivity, and pharmacokinetic properties.

Potency and Selectivity

The inhibitory activity of this compound against CDK5 and a panel of other kinases was determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.

| Kinase | IC50 (nM) | Selectivity (fold vs. CDK5) |

| CDK5 | 2.3 | 1 |

| CDK2 | 211.6 | 92 |

| CDK6 | 3200 | 1390 |

| CDK7 | 717.6 | 312 |

| CDK9 | 894.7 | 389 |

Table 1: In vitro potency and selectivity of this compound. Data compiled from publicly available sources.[1][2]

In Vivo Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in rats to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

| Parameter | Value |

| Oral Bioavailability | 25% (at 3 mg/kg) |

| 41% (at 10 mg/kg) | |

| Half-life (t1/2) | 7.6 hours |

| Volume of Distribution (Vss) | 7.3 L/kg (at 1 mg/kg, IV) |

Table 2: In vivo pharmacokinetic parameters of this compound in rats. Data compiled from publicly available sources.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in the context of ADPKD.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK5 and other kinases.

Methodology: A mobility shift assay is a common method used to measure kinase activity.

-

Reagents and Materials:

-

Recombinant human CDK5/p25 enzyme complex.

-

Fluorescently labeled peptide substrate.

-

ATP.

-

This compound (serially diluted in DMSO).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Microplate reader capable of detecting fluorescence.

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, fluorescently labeled substrate, and assay buffer in the wells of a microplate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence of the phosphorylated and unphosphorylated substrate using a microplate reader. The separation of these two species is achieved by electrophoresis in the microplate reader system.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Three-Dimensional (3D) Cyst Culture Assay

Objective: To assess the effect of this compound on the growth of cysts derived from ADPKD patient cells in an in vitro 3D culture model.

Methodology:

-

Cell Culture:

-

Obtain primary renal cyst-lining epithelial cells from ADPKD patients following nephrectomy, under appropriate ethical guidelines.

-

Culture the cells in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum, insulin, transferrin, selenium, and antibiotics).

-

-

3D Cyst Formation:

-

Prepare a collagen-based gel matrix.

-

Resuspend the ADPKD cells in the collagen solution.

-

Dispense the cell-collagen suspension into a multi-well plate.

-

Allow the gel to solidify at 37°C.

-

Overlay the gel with culture medium containing cyst-promoting factors (e.g., epidermal growth factor and forskolin).

-

-

Treatment with this compound:

-

Once cysts have formed, treat the cultures with various concentrations of this compound or vehicle control (DMSO).

-

Replace the medium with fresh medium containing the compound every 2-3 days.

-

-

Data Acquisition and Analysis:

-

Monitor cyst growth over time using brightfield microscopy.

-

Capture images of the cysts at regular intervals.

-

Measure the diameter of the cysts using image analysis software.

-

Calculate the cyst volume assuming a spherical shape.

-

Compare the cyst growth in this compound-treated cultures to the vehicle-treated controls.

-

In Vivo Efficacy Study in an ADPKD Mouse Model

Objective: To evaluate the therapeutic efficacy of this compound in a genetically engineered mouse model of ADPKD (e.g., Pkd1 conditional knockout mice).

Methodology:

-

Animal Model:

-

Use a well-characterized mouse model that develops a cystic phenotype resembling human ADPKD, such as the Pkd1flox/flox:Ksp-Cre model.

-

-

Treatment Protocol:

-

Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage) at a predetermined frequency and duration.

-

-

Efficacy Endpoints:

-

Monitor the health of the animals throughout the study.

-

At the end of the treatment period, euthanize the mice and harvest the kidneys.

-

Measure the total kidney weight and body weight to calculate the kidney weight to body weight ratio.

-

Perform histological analysis (e.g., H&E staining) on kidney sections to assess the cystic index (the percentage of the kidney occupied by cysts).

-

Measure blood urea nitrogen (BUN) and serum creatinine levels as indicators of renal function.

-

-

Statistical Analysis:

-

Compare the efficacy endpoints between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Signaling Pathways and Visualizations

The pathogenesis of ADPKD involves the dysregulation of multiple signaling pathways. Inhibition of CDK5 by this compound is hypothesized to interfere with these pathways, thereby reducing cyst growth.

Proposed Mechanism of Action of this compound in ADPKD

Mutations in PKD1 or PKD2 lead to decreased intracellular calcium and increased cAMP levels. This results in the activation of pro-proliferative pathways such as the Raf/MEK/ERK pathway and increased fluid secretion through channels like CFTR. CDK5 is believed to play a role in regulating the cell cycle and proliferation of cyst-lining epithelial cells. By inhibiting CDK5, this compound is expected to arrest the cell cycle, thereby reducing the proliferation of these cells and slowing cyst expansion.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a compound like this compound in an ADPKD mouse model.

Conclusion and Future Directions

This compound represents a highly selective and potent tool for probing the function of CDK5 in the pathogenesis of ADPKD. The preclinical data available to date support the hypothesis that CDK5 inhibition is a promising therapeutic strategy. However, further studies are required to fully elucidate the in vivo efficacy of this compound and its precise mechanism of action in reducing cyst growth. Future research should focus on:

-

Comprehensive in vivo efficacy studies: Evaluating the long-term effects of this compound on disease progression in various ADPKD animal models.

-

Pharmacodynamic studies: Identifying and validating biomarkers to monitor the target engagement and biological activity of this compound in vivo.

-

Mechanism of action studies: Utilizing phosphoproteomics and other systems biology approaches to identify the downstream substrates of CDK5 in renal epithelial cells and how their phosphorylation is altered by this compound.

-

Safety and toxicology studies: Thoroughly assessing the safety profile of this compound to determine its therapeutic window.

The insights gained from these studies will be crucial for advancing this compound or other selective CDK5 inhibitors towards clinical development for the treatment of ADPKD.

References

GFB-12811: A Technical Guide to a Selective CDK5 Inhibitor for Tau Phosphorylation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. Cyclin-dependent kinase 5 (CDK5) has been identified as a key serine/threonine kinase involved in the aberrant phosphorylation of tau. GFB-12811 is a potent and highly selective inhibitor of CDK5, offering a valuable pharmacological tool for investigating the role of this kinase in tau pathology and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its relevance to tau phosphorylation. It includes a summary of available quantitative data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound and its Target: CDK5

This compound is a small molecule inhibitor that demonstrates high selectivity for Cyclin-Dependent Kinase 5 (CDK5). In the central nervous system, CDK5 is unique among the CDK family members. While other CDKs are primarily involved in cell cycle regulation, CDK5 plays a crucial role in neuronal development, synaptic plasticity, and other neuronal functions.

The activity of CDK5 is tightly regulated by its association with non-cyclin activators, primarily p35 and p39. In pathological conditions, such as those observed in Alzheimer's disease, the p35 activator can be cleaved by the calcium-activated protease calpain to a more stable and hyperactive fragment, p25. The resulting CDK5/p25 complex exhibits prolonged and dysregulated kinase activity, leading to the hyperphosphorylation of various substrates, including the tau protein. This aberrant phosphorylation of tau is a critical step in the formation of neurofibrillary tangles (NFTs), a primary pathological feature of Alzheimer's disease and other tauopathies.

This compound: Quantitative Data

This compound has been characterized as a highly potent and selective inhibitor of CDK5. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Reference |

| Target | Cyclin-Dependent Kinase 5 (CDK5) | [1][2] |

| IC50 (CDK5) | 2.3 nM | [1][2] |

| Selectivity | High selectivity over other CDKs and a panel of other kinases. | [3] |

Note: Specific quantitative data on the inhibition of phosphorylation at individual tau sites by this compound is not yet publicly available. The provided IC50 value represents the inhibition of the overall kinase activity of CDK5.

Signaling Pathway: CDK5-Mediated Tau Phosphorylation

The signaling pathway leading to tau hyperphosphorylation by CDK5 is a critical area of investigation in neurodegenerative disease research. The following diagram illustrates the key steps in this pathway and the point of intervention for this compound.

Caption: CDK5-mediated tau phosphorylation pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the effect of this compound on CDK5 activity and tau phosphorylation.

In Vitro CDK5 Kinase Assay (Radiometric)

This protocol is designed to determine the IC50 of this compound against CDK5 using a radioactive ATP isotope.

Materials:

-

Recombinant active CDK5/p25 complex

-

Histone H1 or recombinant tau protein as substrate

-

This compound (various concentrations)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, substrate (e.g., 1 µg Histone H1), and the desired concentration of this compound or vehicle (DMSO).

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for an in vitro radiometric CDK5 kinase assay.

Cell-Based Tau Phosphorylation Assay

This protocol describes a method to assess the ability of this compound to inhibit CDK5-mediated tau phosphorylation in a cellular context.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Plasmids encoding human tau and CDK5/p25

-

Transfection reagent

-

This compound (various concentrations)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies:

-

Anti-phospho-tau (specific for CDK5 sites, e.g., pSer202/pThr205 [AT8], pSer396)

-

Anti-total tau

-

Anti-CDK5

-

Anti-p25

-

Anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in appropriate culture plates.

-

Co-transfect cells with plasmids expressing human tau and CDK5/p25 using a suitable transfection reagent.

-

After 24-48 hours, treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 4-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against specific phospho-tau sites, total tau, and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-tau signal to the total tau and loading control signals.

-

Analyze the dose-dependent effect of this compound on tau phosphorylation.

Caption: Workflow for a cell-based tau phosphorylation assay.

Preclinical Evaluation in Tauopathy Models

While specific in vivo data for this compound in neurodegenerative models is not yet publicly available, a logical next step in its preclinical development would be to assess its efficacy in established animal models of tauopathy.

Potential Animal Models:

-

P301S or P301L Tau Transgenic Mice: These models overexpress a mutant form of human tau found in frontotemporal dementia, leading to the development of tau pathology and neurodegeneration.

-

rTg4510 Mice: This model has regulatable expression of P301L mutant tau and develops robust tau pathology and cognitive deficits.

Experimental Workflow for In Vivo Efficacy Study:

-

Dosing and Pharmacokinetics: Determine the optimal dose and route of administration for this compound to achieve sufficient brain penetration and target engagement.

-

Treatment Paradigm: Administer this compound or vehicle to transgenic mice for a specified duration, either prophylactically or after the onset of pathology.

-

Behavioral Analysis: Assess cognitive function using tests such as the Morris water maze, Y-maze, or novel object recognition.

-

Biochemical Analysis:

-

Measure levels of soluble and insoluble phosphorylated tau in brain homogenates via Western blotting or ELISA.

-

Assess total tau levels.

-

Measure CDK5 activity in brain lysates.

-

-

Histopathological Analysis:

-

Perform immunohistochemistry on brain sections to visualize and quantify tau pathology (e.g., using AT8 or PHF1 antibodies).

-

Assess neuronal loss and synaptic density.

-

Caption: Logical workflow for a preclinical in vivo efficacy study of this compound.

Conclusion

This compound is a valuable research tool for dissecting the role of CDK5 in the pathogenesis of tauopathies. Its high potency and selectivity make it a promising candidate for further preclinical and potentially clinical investigation. The experimental protocols outlined in this guide provide a framework for researchers to further characterize the effects of this compound on tau phosphorylation and to evaluate its therapeutic potential in relevant disease models. Future studies focusing on the in vivo efficacy of this compound and its impact on specific tau phosphorylation sites will be crucial in advancing our understanding of its potential as a disease-modifying therapy for Alzheimer's disease and other neurodegenerative disorders.

References

- 1. Modeling the temporal evolution of plasma p‐tau in relation to amyloid beta and tau PET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycan biomarkers for Alzheimer disease correlate with T‐tau and P‐tau in cerebrospinal fluid in subjective cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation and O-GlcNAcylation of the PHF-1 Epitope of Tau Protein Induce Local Conformational Changes of the C-Terminus and Modulate Tau Self-Assembly Into Fibrillar Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

GFB-12811: A Potent and Selective Chemical Probe for Cyclin-Dependent Kinase 5 (CDK5)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclin-Dependent Kinase 5 (CDK5) is a crucial serine/threonine kinase predominantly active in the central nervous system, where it plays a pivotal role in neuronal development, migration, and synaptic plasticity. Dysregulation of CDK5 activity has been implicated in the pathophysiology of numerous neurodegenerative diseases and certain cancers, making it a compelling therapeutic target. The development of selective chemical probes is paramount to accurately dissect the biological functions of CDK5 and validate its therapeutic potential. This technical guide provides a comprehensive overview of GFB-12811, a highly potent and selective chemical probe for CDK5. We present its key quantitative data, detailed experimental protocols for its characterization, and visual representations of relevant signaling pathways and experimental workflows to facilitate its effective use in biomedical research.

Introduction to this compound

This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 5 (CDK5). It was developed to provide researchers with a tool for selectively modulating CDK5 activity in vitro and in vivo. Its high potency and, critically, its selectivity over other members of the cyclin-dependent kinase family, address a significant need for precise pharmacological tools to study CDK5 biology. The discovery and characterization of this compound have been detailed in the scientific literature, establishing it as a valuable reagent for investigating the roles of CDK5 in health and disease.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | Potency (IC50) | Potency (Ki) | Selectivity vs. CDK5 (Fold) | Reference |

| CDK5 | In Vitro Kinase Assay (mobility shift) | 2.3 nM | 1 nM | - | [2] |

| CDK2 | In Vitro Kinase Assay | 211.6 nM | - | 92x | [2] |

| CDK6 | In Vitro Kinase Assay | 3200 nM | - | 1390x | [2] |

| CDK7 | In Vitro Kinase Assay | 717.6 nM | - | 312x | [2] |

| CDK9 | In Vitro Kinase Assay | 894.7 nM | - | 389x | [2] |

A kinome scan of this compound against a panel of 54 diverse kinases at a concentration of 500 nM showed no significant inhibition (>50%), highlighting its high selectivity for CDK5.[2]

Table 2: In Vivo Pharmacokinetic Properties of this compound in Rats

| Parameter | Value (at 3 mg/kg, p.o.) | Value (at 10 mg/kg, p.o.) | Value (at 1 mg/kg, i.v.) | Reference |

| Oral Bioavailability (F%) | 25% | 41% | - | [3] |

| Half-life (t½) | - | - | 7.6 h | [3] |

| Volume of Distribution (Vss) | - | - | 7.3 L/kg | [3] |

Signaling Pathway

CDK5 is a unique member of the CDK family, primarily activated by its non-cyclin regulatory subunits, p35 and p39. The diagram below illustrates a simplified signaling pathway involving CDK5.

Caption: Simplified CDK5 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with CDK5.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This assay quantitatively measures the enzymatic activity of CDK5 and the inhibitory effect of this compound.

Materials:

-

Recombinant human CDK5/p25 complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Fluorescently labeled peptide substrate

-

This compound (serial dilutions)

-

Stop solution (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% coating reagent, 50 mM EDTA)

-

Microtiter plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase buffer.

-

Add the CDK5/p25 enzyme to the wells of a microtiter plate.

-

Add the this compound dilutions to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a set time (e.g., 60-90 minutes) at room temperature.

-

Terminate the reaction by adding the stop solution.

-

Analyze the separation of the phosphorylated and unphosphorylated substrate using a microfluidic capillary electrophoresis system.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Caption: Workflow for the In Vitro Kinase Inhibition Mobility Shift Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Materials:

-

Cultured cells expressing CDK5

-

This compound

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

Equipment for heat shocking (e.g., thermocycler)

-

Centrifuge

-

SDS-PAGE and Western blot reagents

-

Primary antibody against CDK5

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence detection system

Procedure:

-

Culture cells to a suitable confluency.

-

Treat the cells with either vehicle (DMSO) or this compound at a desired concentration for a specific duration (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler, followed by cooling.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation at high speed.

-

Collect the supernatant and determine the protein concentration.

-

Analyze the amount of soluble CDK5 in each sample by Western blotting.

-

Quantify the band intensities and plot the percentage of soluble CDK5 against the temperature to generate melting curves for both vehicle- and this compound-treated samples. A shift in the melting curve indicates target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify compound binding to a target protein. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescent tracer.

Materials:

-

HEK293 cells

-

Expression vector for NanoLuc®-CDK5 fusion protein

-

Expression vector for a CDK5 activator (e.g., p35)

-

Transfection reagent

-

NanoBRET™ Tracer specific for CDK5

-

This compound (serial dilutions)

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate

-

Multi-well plates (white, 96- or 384-well)

-

Luminometer capable of measuring BRET

Procedure:

-

Co-transfect HEK293 cells with the NanoLuc®-CDK5 and activator expression vectors.

-

After 24 hours, harvest the cells and resuspend them in Opti-MEM®.

-

Dispense the cell suspension into the wells of a multi-well plate.

-

Add the NanoBRET™ Tracer and serial dilutions of this compound to the wells.

-

Incubate for a period (e.g., 2 hours) at 37°C.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a BRET-capable luminometer.

-

Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

-

Plot the NanoBRET™ ratio against the concentration of this compound to determine the IC50 value for target engagement.

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Conclusion

This compound is a highly potent and selective chemical probe for CDK5, demonstrating excellent utility for in vitro and in vivo studies. Its favorable pharmacokinetic profile further enhances its value as a tool for interrogating the physiological and pathological roles of CDK5. The data and protocols presented in this technical guide are intended to enable researchers to confidently employ this compound in their investigations, ultimately contributing to a deeper understanding of CDK5 biology and the development of novel therapeutics. Researchers should always include appropriate controls, such as structurally related but inactive molecules, to ensure that the observed biological effects are on-target.

References

GFB-12811 Target Engagement in Cells: A Technical Guide

This technical guide provides an in-depth overview of the target engagement of GFB-12811, a highly selective inhibitor of Cyclin-Dependent Kinase 5 (CDK5). The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Introduction to this compound and its Target, CDK5

This compound is a potent and highly selective small molecule inhibitor of CDK5.[1][2][3] CDK5 is an atypical member of the cyclin-dependent kinase family, playing a crucial role in the central nervous system.[4][5] Its dysregulation has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's disease and Autosomal Dominant Polycystic Kidney Disease (ADPKD).[2][5] Unlike canonical CDKs, CDK5 is not activated by cyclins but by its regulatory partners, p35 or p39. In pathological conditions, p35 can be cleaved to p25, which leads to prolonged activation of CDK5 and subsequent aberrant phosphorylation of substrates such as Tau protein.[5] this compound has been developed as a tool compound to investigate the therapeutic potential of selective CDK5 inhibition.[2][3]

Quantitative Target Engagement and Selectivity Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound and its interaction with CDK5 and other kinases.

Table 1: In Vitro Potency of this compound against CDK5

| Parameter | Value | Assay Type |

| IC50 | 2.3 nM | In Vitro Kinase Assay (Mobility Shift)[1][6] |

| Ki | 1 nM | Calculated Ki[6] |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | Selectivity (Fold vs. CDK5 IC50) |

| CDK2 | 92x[6] |

| CDK6 | 1390x[6] |

| CDK7 | 312x[6] |

| CDK9 | 389x[6] |

| A panel of 54 other kinases showed no significant inhibition (>50%) at a concentration of 500 nM.[6] |

Signaling Pathway of CDK5

The following diagram illustrates a simplified signaling pathway involving CDK5, highlighting its activation and downstream effects that can be modulated by this compound.

Experimental Protocols for Target Engagement

While the precise, detailed protocol for this compound cellular target engagement has not been publicly disclosed, a general methodology based on common industry practices for kinase inhibitors, such as a NanoBRET assay, can be described. A related compound, GFB-12630, was evaluated using a NanoBRET assay.[6]

Protocol: NanoBRET Cellular Target Engagement Assay

This assay measures the binding of a test compound to a target protein in living cells.[7][8] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon between a bioluminescent donor (NanoLuc luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the active site of the target).

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmid encoding CDK5-NanoLuc fusion protein

-

Lipofectamine 3000 or similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Fluorescent NanoBRET tracer for CDK5

-

This compound (test compound)

-

White, opaque 96-well or 384-well assay plates

-

BRET-capable plate reader

Methodology:

-

Transfection:

-

Plate HEK293 cells in a 6-well plate and grow to ~70-80% confluency.

-

Transfect the cells with the CDK5-NanoLuc plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate for 24 hours to allow for protein expression.

-

-

Cell Plating for Assay:

-

Harvest the transfected cells and resuspend them in Opti-MEM.

-

Plate the cells into a white, opaque assay plate at an appropriate density.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in Opti-MEM.

-

Add the diluted this compound to the appropriate wells of the assay plate. Include a vehicle control (DMSO).

-

Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 2 hours) to allow the compound to enter the cells and engage the target.

-

-

Tracer Addition and BRET Measurement:

-

Add the fluorescent NanoBRET tracer to all wells.

-

Add the NanoLuc substrate (e.g., furimazine) to all wells.

-

Immediately read the plate on a BRET-capable plate reader, measuring both the donor (e.g., 460 nm) and acceptor (e.g., 610 nm) emission signals.

-

-

Data Analysis:

-

Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.

-

Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of a known binder or no tracer (100% inhibition).

-

Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the cellular IC50 value.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for a typical cellular target engagement assay for a kinase inhibitor like this compound.

Conclusion

This compound is a valuable research tool characterized by its high potency and selectivity for CDK5. The data presented in this guide summarize its biochemical profile and provide a framework for assessing its engagement with CDK5 in a cellular context. The use of advanced cellular target engagement assays, such as NanoBRET, is crucial for confirming that the biochemical potency of inhibitors like this compound translates into effective target modulation within the complex environment of a living cell. Such validation is a critical step in the development of targeted therapies for diseases driven by aberrant CDK5 activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and Optimization of Highly Selective Inhibitors of CDK5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CDK5 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 7. reactionbiology.com [reactionbiology.com]

- 8. ora.ox.ac.uk [ora.ox.ac.uk]

GFB-12811: A Deep Dive into a Highly Selective CDK5 Inhibitor for Polycystic Kidney Disease

For Immediate Release

CAMBRIDGE, Mass. – December 8, 2025 – GFB-12811, a highly selective inhibitor of cyclin-dependent kinase 5 (CDK5), has emerged as a promising therapeutic candidate for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD). This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its biochemical potency, selectivity, pharmacokinetic profile, and the underlying experimental methodologies.

Introduction

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a genetic disorder characterized by the progressive growth of cysts in the kidneys, often leading to end-stage renal disease.[1][2] Cyclin-dependent kinase 5 (CDK5), an atypical member of the CDK family, has been identified as a key player in the pathogenesis of ADPKD, making it a compelling target for therapeutic intervention. This compound, developed by Goldfinch Bio, Inc., is a potent and highly selective inhibitor of CDK5, designed to address the unmet medical need in ADPKD.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro potency, kinase selectivity, and in vivo pharmacokinetic parameters in rats.

Table 1: In Vitro Potency of this compound [4]

| Target | IC₅₀ (nM) |

| CDK5/p25 | 2.3 |

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC₅₀ (nM) | Selectivity (fold vs. CDK5/p25) |

| CDK5/p25 | 2.3 | 1 |

| CDK2/CycA | >1000 | >435 |

| Other CDKs | - | Data not available |

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats [4]

| Dose | Route | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | F (%) |

| 1 mg/kg | IV | 7.6 | - | - | - |

| 3 mg/kg | PO | - | - | - | 25 |

| 10 mg/kg | PO | - | - | - | 41 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro CDK5 Kinase Assay

Objective: To determine the in vitro potency of this compound against CDK5/p25.

Methodology:

-

The kinase activity of recombinant human CDK5/p25 was measured using a mobility shift assay.

-

The kinase reaction was initiated by mixing the enzyme with a fluorescently labeled peptide substrate and ATP.

-

The reaction was allowed to proceed for a specified time at room temperature.

-

The reaction was stopped, and the phosphorylated and unphosphorylated substrates were separated by capillary electrophoresis.

-

The amount of phosphorylated substrate was quantified to determine the enzyme activity.

-

This compound was serially diluted and added to the reaction mixture to determine its inhibitory concentration (IC₅₀).

In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the pharmacokinetic properties of this compound in rats.

Methodology:

-

Male Sprague-Dawley rats were used for the study.

-

For intravenous (IV) administration, this compound was formulated in a suitable vehicle and administered as a single bolus injection into the tail vein at a dose of 1 mg/kg.[4]

-

For oral (PO) administration, this compound was formulated in a suitable vehicle and administered by oral gavage at doses of 3 mg/kg and 10 mg/kg.[4]

-

Blood samples were collected at various time points post-dosing.

-

Plasma was separated from the blood samples, and the concentration of this compound was determined using a validated LC-MS/MS method.

-

Pharmacokinetic parameters, including half-life (T½), maximum concentration (Cmax), area under the curve (AUC), and oral bioavailability (F), were calculated from the plasma concentration-time data.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK5 signaling pathway in the context of ADPKD and a general experimental workflow for the evaluation of a kinase inhibitor.

Caption: CDK5 signaling pathway in ADPKD.

Caption: Kinase inhibitor discovery workflow.

References

Methodological & Application

GFB-12811: A Potent and Selective Inhibitor of CDK5 for In Vitro Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

GFB-12811 is a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1] With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, this compound serves as a valuable tool for investigating the physiological and pathological roles of CDK5.[1][2] These application notes provide a detailed protocol for conducting an in vitro kinase assay to characterize the inhibitory activity of this compound against CDK5. Additionally, we present key quantitative data on the compound's potency and selectivity, alongside a diagram of the experimental workflow and the CDK5 signaling pathway.

Introduction

Cyclin-Dependent Kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other physiological processes.[3][4] Dysregulation of CDK5 activity has been implicated in various neurodegenerative diseases and cancer.[3] this compound has emerged as a critical research tool due to its high selectivity for CDK5 over other members of the cyclin-dependent kinase family, minimizing off-target effects and allowing for precise interrogation of CDK5 function.[2]

Data Presentation

The inhibitory activity of this compound against CDK5 and other kinases is summarized in the table below. The data highlights the compound's high potency for CDK5 and its selectivity against other closely related kinases.

| Kinase | IC50 (nM) | Selectivity (fold vs. CDK5) | Assay Type |

| CDK5 | 2.3 | - | Mobility Shift Assay [2] |

| CDK2 | 211.6 | 92x | Not specified |

| CDK6 | 3197 | 1390x | Not specified |

| CDK7 | 717.6 | 312x | Not specified |

| CDK9 | 894.7 | 389x | Not specified |

Data sourced from publicly available information.[2]

Experimental Protocols

In Vitro Kinase Assay Protocol for this compound against CDK5/p25

This protocol describes a mobility shift assay, a common method for determining the in vitro potency of kinase inhibitors. The principle involves the separation of a phosphorylated substrate from its unphosphorylated counterpart.

Materials and Reagents:

-

This compound

-

Recombinant human CDK5/p25 complex

-

Fluorescently labeled peptide substrate (e.g., a derivative of histone H1)

-

Adenosine triphosphate (ATP)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT)

-

Stop solution (e.g., 100 mM HEPES pH 7.5, 0.015% Brij-35, 0.2% Coating Reagent #3, and 50 mM EDTA)

-

Microtiter plates (e.g., 384-well)

-

Plate reader capable of detecting the fluorescent substrate and product

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM, with 1:3 serial dilutions.

-

Enzyme and Substrate Preparation: Dilute the CDK5/p25 enzyme and the fluorescently labeled peptide substrate in the kinase reaction buffer to the desired concentrations.

-

Reaction Initiation:

-

Add 5 µL of the diluted this compound solution or DMSO (as a control) to the wells of the microtiter plate.

-

Add 10 µL of the diluted CDK5/p25 enzyme solution to each well.

-

Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of the ATP and substrate mixture to each well. The final ATP concentration should be at or near the Km for ATP for the CDK5 enzyme.

-

-

Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding 25 µL of the stop solution to each well.

-

Data Acquisition: Read the plate on a suitable plate reader to measure the amounts of phosphorylated and unphosphorylated substrate.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Caption: Experimental workflow for the this compound in vitro kinase assay.

Caption: Simplified CDK5 signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for GFB-12811 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFB-12811 is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 5 (CDK5).[1][2] CDK5 is a proline-directed serine/threonine kinase that plays a crucial role in neuronal development, synaptic plasticity, and other cellular processes.[3] Dysregulation of CDK5 activity has been implicated in various pathological conditions, including neurodegenerative diseases, cancer, and Autosomal Dominant Polycystic Kidney Disease (ADPKD).[3] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and its effects on cellular functions relevant to ADPKD and triple-negative breast cancer.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of CDK5. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby modulating cellular signaling pathways.

Data Presentation

In Vitro Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (nM) | Selectivity vs. Other CDKs | Assay Format |

| This compound | CDK5 | 2.3[1][2] | CDK2 (92x), CDK6 (1390x), CDK7 (312x), CDK9 (389x)[1] | In Vitro Kinase Assay (Mobility Shift)[1] |

Cellular Target Engagement

| Compound | Cell Line | Assay Format | Tracer | IC50 (nM) |

| This compound (related compound GFB-12630) | HEK293 | NanoBRET™ TE Intracellular Kinase Assay | NanoBRET™ Tracer K-5 | 1.2 (for GFB-12630 against CDK5/p35)[1] |

Effect on Triple-Negative Breast Cancer Cell Viability

| Compound | Cell Line | Assay Format | Time Point | IC50/EC50 (µM) |

| This compound | MDA-MB-231 | Cell Viability Assay (e.g., MTT/CellTiter-Glo) | 72h | Data not yet available |

| Cisplatin (for comparison) | MDA-MB-231 | MTS Assay | 72h | ~14[4] |

Experimental Protocols

Protocol 1: In Vitro CDK5 Kinase Assay

This protocol is adapted from a method to assess the enzymatic activity of CDK5 in the presence of an inhibitor.[5]

Materials:

-

Recombinant human CDK5/p25 complex (e.g., Promega, Cat. No. V3271)[5]

-

This compound

-

CDK substrate peptide

-

1x Kinase Buffer (e.g., Cell Signaling Technology, Cat. No. 9802S)[5]

-

ATP

-

96-well plates

-

Kinase-Glo® MAX (Promega)

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare a serial dilution of this compound in 1x Kinase Buffer.

-

In a 96-well plate, add 5 µL of the this compound dilution to each well. Include a "no inhibitor" control.

-

Prepare a master mix containing recombinant CDK5/p25 enzyme and CDK substrate peptide in 1x Kinase Buffer.

-

Add 20 µL of the master mix to each well.

-

Initiate the kinase reaction by adding 25 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 2 hours.[5]

-

Allow the plate to equilibrate to room temperature.

-

Add 50 µL of Kinase-Glo® MAX reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol allows for the quantitative measurement of this compound binding to CDK5 in living cells.

Materials:

-

HEK293 cells

-

CDK5-NanoLuc® Fusion Vector

-

NanoBRET™ Tracer K-5[6]

-

Opti-MEM™ I Reduced Serum Medium

-

This compound

-

96-well plates

-

NanoBRET™ Nano-Glo® Substrate

-

Microplate reader capable of measuring BRET signal

Procedure:

-

Transfect HEK293 cells with the CDK5-NanoLuc® Fusion Vector according to the manufacturer's protocol.

-

After 24 hours, harvest and resuspend the transfected cells in Opti-MEM™.

-

Seed the cells into a 96-well plate.

-

Prepare a serial dilution of this compound in Opti-MEM™.

-

Add the this compound dilutions to the wells.

-

Add the NanoBRET™ Tracer K-5 to all wells at the recommended concentration.[6]

-

Incubate for 2 hours at 37°C in a CO2 incubator.

-

Add the NanoBRET™ Nano-Glo® Substrate to each well.

-

Read the BRET signal on a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

Protocol 3: 3D Cyst Formation Assay in ADPKD Cells

This protocol is designed to evaluate the effect of this compound on cyst growth in a 3D cell culture model of ADPKD.

Materials:

-

Human ADPKD cyst-lining epithelial cells

-

Collagen I

-

Culture medium (e.g., DMEM/F12) supplemented with growth factors

-

This compound

-

Forskolin (to induce cyst swelling)

-

24-well plates

-

Microscope with imaging capabilities

Procedure:

-

Prepare a collagen gel solution and dispense it into 24-well plates. Allow it to solidify.

-

Seed the ADPKD cells on top of the collagen gel.

-

Culture the cells for several days to allow for the formation of 3D cysts.

-

Once cysts have formed, treat the cultures with different concentrations of this compound.

-

Induce cyst swelling by adding forskolin to the culture medium.

-

Continue the treatment for several days, replacing the medium and compounds as necessary.

-

At the end of the treatment period, acquire images of the cysts using a microscope.

-

Measure the diameter or volume of the cysts using image analysis software to quantify the effect of this compound on cyst growth.

Protocol 4: MDA-MB-231 Cell Viability Assay

This protocol assesses the effect of this compound on the viability of the triple-negative breast cancer cell line, MDA-MB-231.

Materials:

-

MDA-MB-231 cells

-

Culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the culture medium.

-

Remove the old medium from the wells and add the this compound dilutions.

-

Incubate the plate for 72 hours at 37°C in a CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percent cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

CDK5 Signaling Pathway in ADPKD

Caption: this compound inhibits CDK5 in ADPKD signaling.

Experimental Workflow for this compound in Triple-Negative Breast Cancer

Caption: Workflow for this compound in TNBC research.

References

- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resveratrol Enhances Inhibition Effects of Cisplatin on Cell Migration and Invasion and Tumor Growth in Breast Cancer MDA-MB-231 Cell Models In Vivo and In Vitro | MDPI [mdpi.com]

- 5. CDK5-triggered G6PD phosphorylation at threonine 91 facilitating redox homeostasis reveals a vulnerability in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

Application Notes and Protocols: GFB-12811 Treatment in ADPKD Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to kidney failure. A key pathological feature of ADPKD is the aberrant proliferation of renal tubular epithelial cells, which contributes significantly to cyst formation and enlargement.[1][2] Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation has been implicated in the pathogenesis of ADPKD.[3][4]